3,4,5,9-tetrahydro-1H-purine-2,6-dione

Catalog No.
S15390301
CAS No.
M.F
C5H6N4O2
M. Wt
154.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,9-tetrahydro-1H-purine-2,6-dione

Product Name

3,4,5,9-tetrahydro-1H-purine-2,6-dione

IUPAC Name

3,4,5,7-tetrahydropurine-2,6-dione

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

InChI

InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1-3H,(H,6,7)(H2,8,9,10,11)

InChI Key

XFDDPZJZQMXPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=O)NC(=O)N2

3,4,5,9-tetrahydro-1H-purine-2,6-dione is a bicyclic compound that belongs to the purine family, characterized by its unique structure featuring a fused imidazole and pyrimidine ring system. This compound is also known as 1,3-dimethyl-5,7-dihydro-4H-purine-2,6-dione, indicating the presence of two methyl groups at the 1 and 3 positions of the purine ring. The compound's molecular formula is C7H8N4O2C_7H_8N_4O_2, and it has a molecular weight of approximately 168.16 g/mol. The purine derivatives are significant in various biological processes and serve as key components in nucleic acids.

Typical of purine derivatives:

  • Oxidation: The compound can be oxidized to form derivatives such as xanthine or uric acid under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed to convert the compound into more saturated forms or to introduce functional groups.
  • Substitution Reactions: The nitrogen atoms in the purine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can modify biological activity .

This compound exhibits various biological activities due to its structural similarity to natural purines. Notably:

  • Antagonistic Activity: It has been studied for its potential as a transient receptor potential A1 channel antagonist, which may provide analgesic effects and could be useful in pain management .
  • Inhibition of Phosphodiesterase: Research indicates that derivatives of this compound may act as inhibitors of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways .
  • Cancer Research: It has been investigated for its ability to inhibit KRAS G12C mutations, which are prevalent in various cancers .

The synthesis of 3,4,5,9-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from simpler precursors like urea and malonic acid derivatives, cyclization can lead to the formation of the purine structure.
  • Methylation: Methylation steps using methyl iodide or dimethyl sulfate can introduce methyl groups at specific positions on the purine ring.
  • Purification: Following synthesis, techniques such as recrystallization or chromatography are employed to purify the final product .

3,4,5,9-tetrahydro-1H-purine-2,6-dione has several applications in medicinal chemistry and pharmacology:

  • Drug Development: Its derivatives are explored as potential pharmaceuticals for treating pain and inflammatory conditions.
  • Research Tool: It serves as a biochemical tool for studying purine metabolism and related signaling pathways.
  • Cancer Therapeutics: Due to its inhibitory effects on specific mutations associated with cancer, it is being evaluated as a candidate for targeted cancer therapies .

Interaction studies involving 3,4,5,9-tetrahydro-1H-purine-2,6-dione focus on its binding affinity to various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with TRPA1 channels reveal insights into its mechanism of action as an analgesic agent.
  • Enzyme Inhibition: Studies assessing its role as a phosphodiesterase inhibitor demonstrate its potential impact on cyclic nucleotide signaling pathways .

Several compounds share structural similarities with 3,4,5,9-tetrahydro-1H-purine-2,6-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Purine-2,6-dioneContains a similar purine structureFunctions as a precursor in nucleotide synthesis
3-MethylxanthineMethylated derivative of xanthineExhibits stimulant effects similar to caffeine
7-MethylxanthineAnother methylated xanthine derivativeKnown for its role in inhibiting phosphodiesterase activity
1H-Purine-2,6-dioneUnsubstituted form of purineServes as a base for various modifications

The uniqueness of 3,4,5,9-tetrahydro-1H-purine-2,6-dione lies in its specific methylation pattern and its potential therapeutic applications that differentiate it from other purines. Its role as an antagonist and inhibitor positions it uniquely within medicinal chemistry research focused on pain management and cancer therapy.

XLogP3

-1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

154.04907545 g/mol

Monoisotopic Mass

154.04907545 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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